(2-Cyano-6-iodopyridin-4-YL)acetic acid
Description
(2-Cyano-6-iodopyridin-4-YL)acetic acid is a pyridine-based compound featuring a cyano group at position 2, an iodine atom at position 6, and an acetic acid moiety directly attached to the pyridine ring at position 4. Its molecular formula is C₈H₅IN₂O₂, with a molecular weight of 288.04 g/mol.
Properties
Molecular Formula |
C8H5IN2O2 |
|---|---|
Molecular Weight |
288.04 g/mol |
IUPAC Name |
2-(2-cyano-6-iodopyridin-4-yl)acetic acid |
InChI |
InChI=1S/C8H5IN2O2/c9-7-2-5(3-8(12)13)1-6(4-10)11-7/h1-2H,3H2,(H,12,13) |
InChI Key |
HHMSDZLCKFJMIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1C#N)I)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyano-6-iodopyridin-4-YL)acetic acid can be achieved through various methods. One common approach involves the cyanoacetylation of amines. This method typically involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For example, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at elevated temperatures (e.g., 70°C) for several hours .
Industrial Production Methods
Industrial production of (2-Cyano-6-iodopyridin-4-YL)acetic acid may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2-Cyano-6-iodopyridin-4-YL)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Condensation Reactions: The cyano group can participate in condensation reactions to form heterocyclic compounds.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used to replace the iodine atom.
Condensation: Reagents like hydrazine or hydroxylamine can be used to form heterocyclic compounds.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiocyanato derivatives, while condensation reactions can produce various heterocyclic compounds.
Scientific Research Applications
(2-Cyano-6-iodopyridin-4-YL)acetic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Cyano-6-iodopyridin-4-YL)acetic acid involves its interaction with various molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the iodine atom can undergo substitution reactions. These interactions can lead to the formation of biologically active compounds that target specific enzymes or receptors in biological systems .
Comparison with Similar Compounds
Structural Analogues with Pyridine Cores
2-[[3-Cyano-4-(4-methoxyphenyl)-6-phenyl-2-pyridinyl]sulfanyl]acetic Acid
- Molecular Formula : C₂₁H₁₅N₂O₃S
- Substituents: Cyano (position 3), 4-methoxyphenyl (position 4), phenyl (position 6), and thio-linked acetic acid (position 2).
- Key Differences: The sulfur linkage (thio group) and additional aromatic substituents (methoxyphenyl and phenyl) enhance lipophilicity compared to the target compound.
2-[(4-Amino-3,5-dichloro-6-fluoropyridin-2-yl)oxy]acetic Acid
- Molecular Formula : C₇H₅Cl₂FN₂O₃
- Substituents: Amino (position 4), dichloro (positions 3 and 5), fluoro (position 6), and oxy-linked acetic acid (position 2).
- Key Differences: The oxygen linkage and multiple halogen substituents (Cl, F) increase polarity and hydrogen-bonding capacity. The amino group introduces basicity, contrasting with the electron-deficient pyridine ring in the target compound .
Pyrimidine-Based Analogues
[4-Chloro-6-(2,3-xylidino)-2-pyrimidinylthio]acetic Acid (Wy-14,643)
- Molecular Formula : C₁₅H₁₄ClN₃O₂S
- Substituents: Chloro (position 4), 2,3-xylidino (position 6), and thio-linked acetic acid (position 2).
- Key Differences: The pyrimidine core and thioether linkage differentiate its electronic profile.
Substituent Effects on Physicochemical Properties
| Compound | Core Structure | Key Substituents | Acidity (pKa) | Solubility |
|---|---|---|---|---|
| (2-Cyano-6-iodopyridin-4-YL)acetic acid | Pyridine | Cyano (C≡N), Iodo (I) | ~2.8 (carboxylic) | Low (lipophilic) |
| 2-Chloro-6-methylpyrimidine-4-carboxylic acid | Pyrimidine | Chloro (Cl), Methyl (CH₃) | ~3.1 | Moderate in polar solvents |
| 4-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]benzoic acid | Pyridine | Cl, CF₃, benzoic acid | ~2.5 | Low (aromatic) |
| 2-[3-Cyclopropyl-4-(methoxycarbonyl)-6-methylpyrazolo-pyridine]acetic acid | Pyrazolo-pyridine | Cyclopropyl, methoxycarbonyl | ~3.0 | Moderate |
Notes:
- The iodo substituent in the target compound increases molecular weight and polarizability compared to chloro or fluoro analogues.
- Thio- or oxy-linked acetic acid derivatives (e.g., Wy-14,643) exhibit altered metabolic stability compared to direct acetic acid attachments .
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